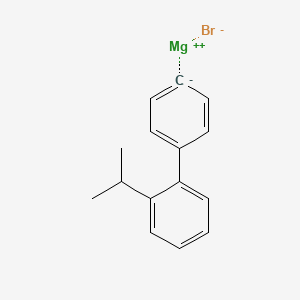
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is an organometallic compound that contains magnesium, bromine, and a complex organic structure. This compound is often used in organic synthesis as a Grignard reagent, which is a crucial tool in forming carbon-carbon bonds. The presence of magnesium and bromine in the compound allows it to participate in various chemical reactions, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is typically synthesized through the reaction of bromobenzene with magnesium metal in the presence of an ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows:
C6H5Br+Mg→C6H5MgBr
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure maximum yield and purity. The use of high-purity reagents and solvents is crucial to avoid any side reactions that could affect the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds in Suzuki-Miyaura and other coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Reacts with aldehydes and ketones in the presence of an ether solvent.
Substitution Reactions: Requires the presence of a halide and an appropriate solvent.
Coupling Reactions: Often uses palladium or nickel catalysts under mild conditions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound acts primarily as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom coordinates with the ether solvent, stabilizing the compound and facilitating its reactivity. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: A simpler Grignard reagent with similar reactivity.
2-Phenyl-2-propanol: A related compound used in organic synthesis.
Phenylacetone: Another compound with a phenyl group, used in different synthetic applications.
Uniqueness
Magnesium;1-phenyl-2-propan-2-ylbenzene;bromide is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler Grignard reagents. Its ability to form complex organic molecules makes it invaluable in advanced organic synthesis.
Properties
Molecular Formula |
C15H15BrMg |
|---|---|
Molecular Weight |
299.49 g/mol |
IUPAC Name |
magnesium;1-phenyl-2-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C15H15.BrH.Mg/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13;;/h4-12H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
KXYIXQGMXQXPRV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC=CC=C1C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















